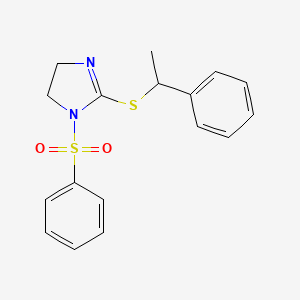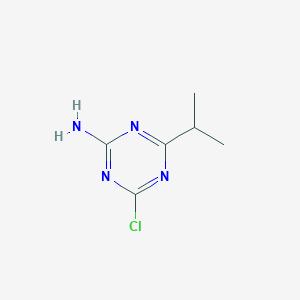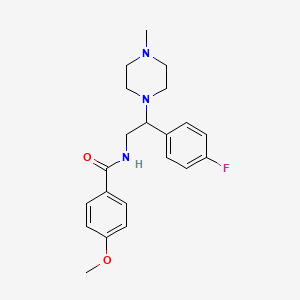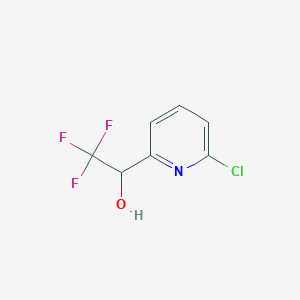
2-(2-Furyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Furyl)ethanamine hydrochloride” is a unique chemical compound provided by Sigma-Aldrich . It is part of a collection of unique chemicals for early discovery researchers . The compound has a molecular formula of C6H10ClNO .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H10ClNO . The SMILES string representation of the compound is NCCC1=CC=CO1.Cl .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 147.6027 . The melting point of “this compound” is 144-146 °C .Scientific Research Applications
Multifunctional Biocide and Corrosion Inhibitor
2-(Decylthio)ethanamine hydrochloride, a compound related to 2-(2-Furyl)ethanamine hydrochloride, serves as a multifunctional biocide. It exhibits a broad spectrum of activity against bacteria, fungi, and algae and also functions as a biofilm and corrosion inhibitor in cooling water systems (Walter & Cooke, 1997).
Antibacterial Activity of Furan Derivatives
Furan derivatives, including those related to this compound, have shown moderate antibacterial activity against both gram-negative and gram-positive organisms. These derivatives include α-substituted β-(5-nitro-2-furyl) ethanediones and related compounds (Tanaka & Usui, 1980).
Kinetic Resolution in Organic Chemistry
The compound has been used in the kinetic resolution of racemic 2-(2-furyl)-2-hydroxyethyl acetate, a process crucial in producing chiral compounds for various chemical applications. This process resulted in high enantiomeric excess (ee) of the product (Kamińska et al., 2000).
Synthesis of Chiral Building Blocks
This compound derivatives have been used in the enantioselective synthesis of important chiral building blocks, which are fundamental in the preparation of various biologically active molecules, including pharmaceuticals (Demir et al., 2003).
Electrochemical Research
In electrochemical research, derivatives of this compound have been studied for their reduction behavior at mercury cathodes. This research provides insights into the electrochemical properties of furan derivatives (Urove & Peters, 1994).
Reactions in Organometallic Chemistry
The reactions of trialkyl(2-furyl) germanes with various electrophilic reagents have been studied, highlighting the compound's utility in organometallic synthesis and reactions (Lukevics et al., 1988).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H315 - H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements include P305 + P351 + P338, suggesting that in case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
2-(furan-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c7-4-3-6-2-1-5-8-6;/h1-2,5H,3-4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQHIUNKANIJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86423-58-7 |
Source


|
| Record name | 2-(furan-2-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2473338.png)
![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2473339.png)
![3,4-Dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione](/img/structure/B2473340.png)

![methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2473344.png)


![4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride](/img/structure/B2473347.png)


